molecular formula C13H17ClN2O3 B2771323 (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1353999-43-5

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2771323
CAS No.: 1353999-43-5
M. Wt: 284.74
InChI Key: FJGDKTJVGAATQS-HNCPQSOCSA-N
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Description

The compound is a derivative of benzo[b][1,4]dioxine, which is a type of dioxin . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs) . They are mostly by-products of various industrial processes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives have been synthesized through various methods . For instance, one method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a benzo[b][1,4]dioxine ring, which is a type of dioxin . The exact structure would depend on the positions of these rings and the other groups in the molecule.


Physical and Chemical Properties Analysis

Dioxins are virtually insoluble in water but have a relatively high solubility in lipids . They tend to associate with organic matter such as plankton, plant leaves, and animal fat .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : This compound has been studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, conformational analysis identified distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research provides insights into the steric binding interaction of the compound with the receptor (Shim et al., 2002).

Synthesis and Characterization

  • Synthesis of Analog Compounds : Research has been conducted on the synthesis of related compounds, like N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, which have applications in treating central nervous system disorders. This involves optimization of reaction conditions and achieving high purity and yield, which is crucial for pharmaceutical applications (Wei et al., 2016).

  • Synthesis of Novel Compounds with Biological Activities : Another study reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, demonstrating the use of microwave-assisted reaction conditions for higher yields and shorter times (Youssef et al., 2012).

Pharmacological Research

  • Antitubercular Activity : Research into dihydropyridines with carboxamides in specific positions has shown potential for anti-tuberculosis activity. Synthesizing new DHPs and testing them against Mycobacterium tuberculosis could lead to new treatments for this disease (Amini et al., 2008).

  • Inverse Agonist at Cannabinoid CB1 Receptor : A study on R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) and a related compound showed that the latter acts as an inverse agonist at the human cannabinoid CB1 receptor, a significant finding for understanding cannabinoid receptor pharmacology (Landsman et al., 1997).

Other Applications

  • Cascade Transformations in Chemical Synthesis : Studies on the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with various reactants led to the discovery of new chemical transformations, demonstrating potential in developing novel synthetic pathways (Ukhin et al., 2015).

  • Novel Syntheses for Radiopharmaceuticals : The synthesis of specific benzamides, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been reported, highlighting methods for producing precursors of radiopharmaceuticals (Bobeldijk et al., 1990).

Mechanism of Action

While the specific mechanism of action for this compound is not known, dioxins and dioxin-like compounds are known to activate the aryl hydrocarbon receptor (AH receptor), leading to various toxic effects .

Safety and Hazards

Dioxins are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones . They are considered persistent organic pollutants due to their resistance to environmental degradation .

Future Directions

Research into dioxin-like compounds continues, with a focus on understanding their toxic effects and finding ways to mitigate their impact on the environment and human health . Additionally, research into pyrrolidine derivatives is ongoing, with potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGDKTJVGAATQS-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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